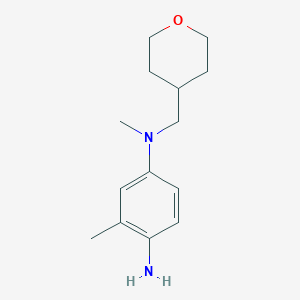
N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine
Descripción general
Descripción
N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine, also known as N4,2-DMT, is an organic compound that is used as a building block for various synthetic applications in the pharmaceutical, chemical, and agricultural industries. It is a diamine, meaning it contains two amine groups, and is a derivative of 1,4-benzenediamine, which is a common starting material for the synthesis of various drugs and other compounds. N4,2-DMT has a wide range of applications due to its versatility and reactivity. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of drugs, as a building block for polymers, and as an intermediate in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A theoretical study using density functional theory (DFT) explored the potential activity of N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine and similar compounds as corrosion inhibitors. This study elucidated their inhibition efficiencies and reactive sites, considering parameters like energy gap, electronegativity, and global hardness (Wang et al., 2006).
Molecular Probe Synthesis
Synthesis of a labeled form of TAK779, a potent CCR5 antagonist, involved N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine. This process was essential for producing site-specifically labeled molecular probes, utilizing this compound as an integral part (Konno et al., 2009).
Inhibitors of SKP2 Activity
A study reported the synthesis and activity assessment of small-molecule inhibitors, including derivatives of N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine, targeting the SCFSKP2 E3 ligase complex. The compounds showed growth-inhibitory activities in HeLa cells and demonstrated enantioselective inhibition in a cell-based assay (Shouksmith et al., 2015).
Synthesis of Sulfonamide Derivatives
Another research explored the synthesis of different types of sulfonamide and disulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, including N-4,2-Dimethyl-N-4-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine. This work was pivotal in developing novel compounds with potential applications in various fields (Khazalpour & Nematollahi, 2015).
Propiedades
IUPAC Name |
4-N,2-dimethyl-4-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(3-4-14(11)15)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXDGHJJKFOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,3-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)
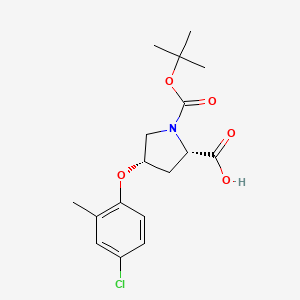
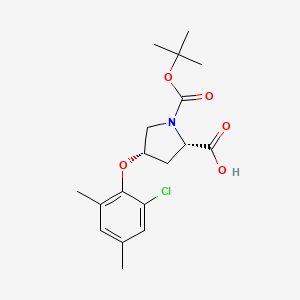

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)
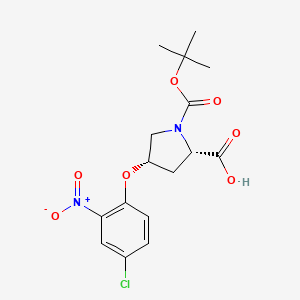
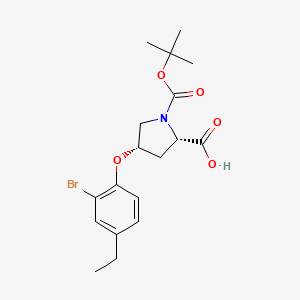
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)
![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)
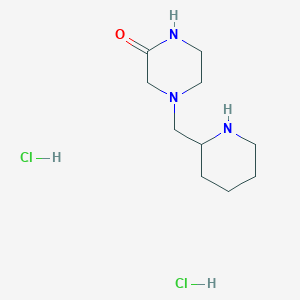


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)